1,3,5-Tris(bromoethynyl)benzene
Overview
Description
1,3,5-Tris(bromoethynyl)benzene is an organic compound with the molecular formula C12H3Br3. It is a derivative of benzene, where three hydrogen atoms are replaced by bromoethynyl groups at the 1, 3, and 5 positions. This compound is known for its unique structure, which makes it a valuable building block in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(bromoethynyl)benzene can be synthesized through a dehalogenative homocoupling reaction. This method involves the reaction of terminal alkynyl groups with a dehalogenating agent under specific conditions. For example, the reaction can be carried out using a palladium catalyst in the presence of a base such as sodium carbonate in a mixture of acetonitrile and water .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(bromoethynyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethynyl groups can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as the Glaser coupling, to form extended conjugated systems.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as sodium carbonate, used to facilitate dehalogenation.
Solvents: Acetonitrile and water mixtures are commonly used.
Major Products Formed
The major products formed from reactions involving this compound include various conjugated polymers and extended aromatic systems, which are valuable in materials science and organic electronics .
Scientific Research Applications
1,3,5-Tris(bromoethynyl)benzene has several applications in scientific research, including:
Materials Science: Used in the synthesis of graphdiyne and other carbon-rich materials with unique electronic properties.
Organic Synthesis: Serves as a building block for the construction of complex organic molecules and polymers.
Electronics: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: Acts as a precursor for catalysts used in various chemical reactions.
Mechanism of Action
The mechanism by which 1,3,5-Tris(bromoethynyl)benzene exerts its effects is primarily through its ability to participate in coupling reactions, forming extended conjugated systems. These systems have unique electronic properties due to the delocalization of electrons across the conjugated network. The molecular targets and pathways involved include the formation of carbon-carbon bonds and the stabilization of reactive intermediates during the reaction process .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(bromomethyl)benzene: Another derivative of benzene with bromomethyl groups instead of bromoethynyl groups.
1,3,5-Tribromobenzene: Contains three bromine atoms directly attached to the benzene ring.
Uniqueness
1,3,5-Tris(bromoethynyl)benzene is unique due to the presence of bromoethynyl groups, which provide additional reactivity and the ability to form extended conjugated systems. This makes it particularly valuable in the synthesis of advanced materials and electronic components .
Properties
IUPAC Name |
1,3,5-tris(2-bromoethynyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Br3/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15/h7-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTCMOSJRYMPCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#CBr)C#CBr)C#CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Br3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.86 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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